molecular formula C16H19F2NO4 B8191869 Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate

Cat. No.: B8191869
M. Wt: 327.32 g/mol
InChI Key: XCWSOFOSMFWEDB-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring substituted with a methoxybenzyl group, two fluorine atoms, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5,5-difluoro-1-(4-methoxybenzyl)-4-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5,5-difluoro-1-(4-hydroxybenzyl)-4-oxopiperidine-3-carboxylate: Differing by the presence of a hydroxy group instead of a methoxy group.

    Ethyl 5,5-difluoro-1-(4-chlorobenzyl)-4-oxopiperidine-3-carboxylate: Differing by the presence of a chlorine atom instead of a methoxy group.

Properties

IUPAC Name

ethyl 5,5-difluoro-1-[(4-methoxyphenyl)methyl]-4-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-3-23-15(21)13-9-19(10-16(17,18)14(13)20)8-11-4-6-12(22-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWSOFOSMFWEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC(C1=O)(F)F)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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